

Application Note: Strategic Functionalization of 2-(Chloromethyl)-4-ethyl-1,3-thiazole

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Compound of Interest

Compound Name: 2-(Chloromethyl)-4-ethyl-1,3-thiazole

CAS No.: 1343666-45-4

Cat. No.: B2895365

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Executive Summary

This application note details the synthetic utility of **2-(Chloromethyl)-4-ethyl-1,3-thiazole**, a versatile electrophilic building block. While thiazoles are privileged scaffolds in medicinal chemistry (present in Ritonavir, Dasatinib, and Ixabepilone), the 2-chloromethyl functionality offers a specific "electrophilic handle" for rapid diversification.

This guide moves beyond basic characterization to provide field-proven protocols for synthesizing novel libraries. We focus on three primary transformations: Amination (

), Thioetherification (

), and Azidation (

/ Click Chemistry).

Core Chemical Profile

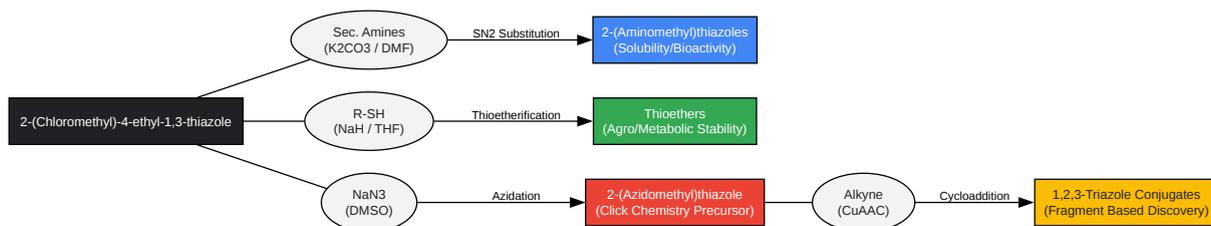
Property	Specification
Compound Name	2-(Chloromethyl)-4-ethyl-1,3-thiazole
Structure	Thiazole ring with 4-ethyl and 2-chloromethyl substituents
Molecular Weight	161.65 g/mol
Reactivity Class	Primary Alkyl Halide / Heterocyclic Electrophile
Key Hazard	Lachrymator / Vesicant. Handle only in a fume hood.
Storage	Store at -20°C under inert gas (Ar/N ₂). Unstable as free base at RT.

Strategic Analysis: The Reactivity Landscape

The 2-chloromethyl group is activated by the adjacent thiazole nitrogen, which acts as an electron sink, making the methylene carbon highly susceptible to nucleophilic attack (

). However, this activation also makes the molecule prone to self-quaternization (dimerization) if left as a free base in concentrated solution.

Reaction Pathway Visualization



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Caption: Divergent synthesis pathways from the parent chloromethyl thiazole scaffold.

Protocol A: Synthesis of Aminomethyl Thiazoles (Bond)

Application: This is the most common transformation for generating kinase inhibitor libraries. The introduction of a solubilizing amine tail (e.g., morpholine, piperazine) often improves pharmacokinetic profiles.

Mechanism

The reaction proceeds via a standard mechanism.

- Critical Factor: Use of an inorganic base () or () is preferred over organic bases (like) to prevent the formation of quaternary ammonium salts with the product.

Step-by-Step Methodology

Target: 4-(4-ethylthiazol-2-yl)methyl)morpholine

- Setup:
 - In a 50 mL round-bottom flask equipped with a magnetic stir bar, charge Morpholine (1.2 equiv, 6.0 mmol) and Potassium Carbonate (, 2.0 equiv, 10.0 mmol).
 - Suspend in anhydrous Acetonitrile (MeCN) (15 mL). Note: DMF can be used for less soluble amines, but MeCN simplifies workup.
- Addition:
 - Cool the mixture to 0°C in an ice bath.

- Add **2-(Chloromethyl)-4-ethyl-1,3-thiazole** (1.0 equiv, 5.0 mmol) dropwise as a solution in MeCN (5 mL).
- Why: Slow addition at low temperature prevents exotherms and minimizes dimerization of the starting material.
- Reaction:
 - Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
 - Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material () should disappear, replaced by a lower spot (). UV active.
- Workup:
 - Filter off the solid inorganic salts (/ KCl).
 - Concentrate the filtrate under reduced pressure.
 - Dissolve the residue in EtOAc (30 mL) and wash with water (2 x 10 mL) and brine (10 mL).
 - Dry over , filter, and concentrate.
- Purification:
 - If necessary, purify via flash column chromatography (SiO₂, Gradient: 0-5% MeOH in DCM).
 - Expected Yield: 85–92% (Yellowish oil or low-melting solid).

Protocol B: Thioetherification (Bond)

Application: Thioethers are common in agrochemistry (similar to Thiamethoxam precursors) and can serve as bioisosteres for ethers.

Step-by-Step Methodology

Target: 2-((Phenylthio)methyl)-4-ethyl-1,3-thiazole

- Reagent Preparation:
 - In a dry flask under Argon, suspend Sodium Hydride (60% dispersion in oil, 1.2 equiv) in anhydrous THF (10 mL).
 - Cool to 0°C.
 - Add Thiophenol (1.1 equiv) dropwise. Evolution of gas will occur. Stir for 15 min until gas evolution ceases and the solution becomes clear/anionic.
- Coupling:
 - Add **2-(Chloromethyl)-4-ethyl-1,3-thiazole** (1.0 equiv) dropwise.
 - Caution: The reaction is rapid. Maintain 0°C during addition.
- Completion:
 - Stir at RT for 2 hours.
 - Quench carefully with saturated solution.
- Isolation:
 - Extract with EtOAc (3 x 20 mL).
 - The product is often highly lipophilic.

- Expected Yield: >90%.

Protocol C: "Click" Chemistry Precursor (Azidation)

Application: Creating a "Clickable" thiazole handle for fragment-based drug discovery (FBDD) or bioconjugation.

Step-by-Step Methodology

Target: 2-(Azidomethyl)-4-ethyl-1,3-thiazole

- Safety Warning: Organic azides with low C/N ratios (<3) can be explosive. This compound has a C/N ratio of ~2 (6 carbons / 4 nitrogens). Do not distill. Do not heat above 60°C.
- Reaction:
 - Dissolve **2-(Chloromethyl)-4-ethyl-1,3-thiazole** (1.0 equiv) in DMSO (0.5 M concentration).
 - Add Sodium Azide (

, 1.5 equiv).
 - Stir at RT for 12 hours. Heating is usually unnecessary and dangerous.
- Workup (Critical):
 - Dilute with water (5 volumes).
 - Extract with Diethyl Ether (not DCM, to avoid formation of diazidomethane if trace DCM reacts with azide, though rare, ether is safer for azides).
 - Wash organic layer extensively with water to remove DMSO.
 - Do not concentrate to dryness. Use the ether solution directly in the subsequent Click reaction or concentrate carefully only to a defined volume.

Troubleshooting & Stability Guide

Issue	Probable Cause	Corrective Action
Low Yield (Dimerization)	Starting material self-reacted.	Keep the solution dilute. Store SM as HCl salt, neutralize only immediately before use.
Darkening of Reaction	Decomposition of thiazole ring.	Avoid strong mineral acids or excessive heating (>80°C).
Incomplete Reaction	Chloride is a poor leaving group in this solvent.	Add a catalytic amount of NaI (Finkelstein condition) to generate the more reactive Iodomethyl intermediate in situ.
Skin Irritation	Vesicant properties.	Double glove (Nitrile). Use Sodium Hypochlorite (Bleach) to decontaminate glassware before washing.

References

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 - Context: Reviews the biological importance of thiazoles (e.g., Ritonavir).
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 - Context: Protocols for amination and etherification of 4-(chloromethyl)thiazoles (analogous chemistry).
 - BenchChem.[1] "An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors."
- Safety of Organic Azides
 - Context: Safety protocols for handling low molecular weight azides (Protocol C).

- Brunk, E., et al. "Safety of Organic Azides." Organic Process Research & Development, 2010.
- Agrochemical Applications (Thiamethoxam Analogs)
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Sources

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